molecular formula C14H12IN3O2 B387187 N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide

N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide

Cat. No.: B387187
M. Wt: 381.17g/mol
InChI Key: NVIGYQYBQHXUCW-RQZCQDPDSA-N
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Description

N’-(3-iodo-4-methoxybenzylidene)-2-pyridinecarbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an iodine atom, a methoxy group, and a pyridinecarbohydrazide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-iodo-4-methoxybenzylidene)-2-pyridinecarbohydrazide typically involves the condensation reaction between 3-iodo-4-methoxybenzaldehyde and 2-pyridinecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for N’-(3-iodo-4-methoxybenzylidene)-2-pyridinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification methods such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(3-iodo-4-methoxybenzylidene)-2-pyridinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N’-(3-iodo-4-methoxybenzylidene)-2-pyridinecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-iodo-4-methoxybenzylidene)-2-pyridinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-iodo-4-methoxybenzylidene)-3-nitrobenzohydrazide
  • N’-(3-iodo-4-methoxybenzylidene)-2-phenylacetohydrazide
  • N’-(3-iodo-4-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

Uniqueness

N’-(3-iodo-4-methoxybenzylidene)-2-pyridinecarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodine and methoxy substituents, along with the pyridinecarbohydrazide moiety, make it a versatile compound for various research applications.

Properties

Molecular Formula

C14H12IN3O2

Molecular Weight

381.17g/mol

IUPAC Name

N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C14H12IN3O2/c1-20-13-6-5-10(8-11(13)15)9-17-18-14(19)12-4-2-3-7-16-12/h2-9H,1H3,(H,18,19)/b17-9+

InChI Key

NVIGYQYBQHXUCW-RQZCQDPDSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2)I

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=N2)I

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=N2)I

Origin of Product

United States

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